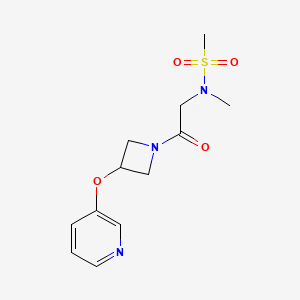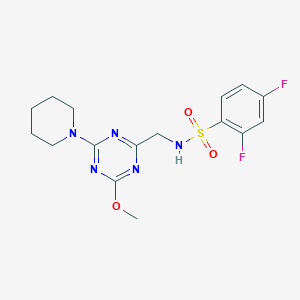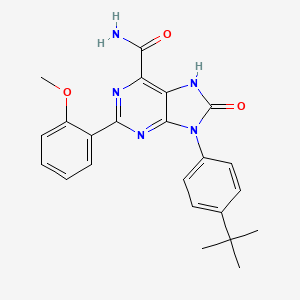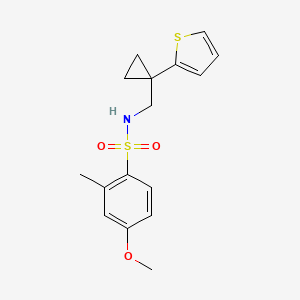
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. The compound has been studied for its potential use in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one is not fully understood. However, studies have shown that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, the compound may also inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
Studies have shown that 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one exhibits a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one in lab experiments is that it is a synthetic compound, which means that it can be easily obtained and purified. Additionally, the compound has been shown to exhibit a range of anti-inflammatory and anti-tumor activities, making it a promising candidate for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore the compound's use in combination with other drugs or therapies, which may enhance its anti-inflammatory and anti-tumor activities. Additionally, further research is needed to determine the compound's pharmacokinetic and pharmacodynamic properties, which may inform its development as a therapeutic agent.
Synthesis Methods
The synthesis of 3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one involves the reaction of 3-fluorobenzylamine with 6-methylquinolin-4-one in the presence of benzoyl chloride. The reaction is carried out under reflux conditions in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
3-benzoyl-1-(3-fluorobenzyl)-6-methylquinolin-4(1H)-one has been studied for its potential use in various scientific research applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-10-11-22-20(12-16)24(28)21(23(27)18-7-3-2-4-8-18)15-26(22)14-17-6-5-9-19(25)13-17/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWDAJWNSMVSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-[(3-fluorophenyl)methyl]-6-methylquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-3-(4-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2663377.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2663378.png)
![N-(benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2663380.png)






![N-(2,3-dimethylphenyl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2663393.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)

